2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one
CAS No.: 62820-62-6
Cat. No.: VC19442081
Molecular Formula: C18H11N3O4
Molecular Weight: 333.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62820-62-6 |
|---|---|
| Molecular Formula | C18H11N3O4 |
| Molecular Weight | 333.3 g/mol |
| IUPAC Name | 2-(furan-2-yl)-3-(4-nitrophenyl)quinazolin-4-one |
| Standard InChI | InChI=1S/C18H11N3O4/c22-18-14-4-1-2-5-15(14)19-17(16-6-3-11-25-16)20(18)12-7-9-13(10-8-12)21(23)24/h1-11H |
| Standard InChI Key | VOQOHQFIAGLRMK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
Molecular Architecture and Physicochemical Properties
Core Structural Features
The compound features a quinazolin-4(3H)-one core substituted at position 2 with a furan-2-yl group and at position 3 with a 4-nitrophenyl moiety. The planar quinazolinone system consists of a fused benzene and pyrimidine ring, with the pyrimidin-4-one group introducing hydrogen-bonding capability . Key structural elements include:
-
Furan-2-yl substituent: A five-membered oxygen heterocycle providing electron-rich π-system interactions
-
4-Nitrophenyl group: A strongly electron-withdrawing substituent influencing electronic distribution and redox properties
-
Conjugated system: Extended π-conjugation across the quinazolinone core and substituents, as evidenced by computational studies of analogous structures
Molecular Descriptors
Critical physicochemical parameters for the compound are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₁N₃O₄ | |
| Molecular Weight | 333.3 g/mol | |
| IUPAC Name | 2-(furan-2-yl)-3-(4-nitrophenyl)quinazolin-4-one | |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC=C(C=C4)N+[O-] | |
| XLogP3 | 3.2 (predicted for analog) |
The nitro group at the para position of the phenyl ring creates distinct electronic effects compared to meta-substituted analogs, potentially enhancing dipole moments and intermolecular interactions .
Synthetic Methodologies
General Quinazolinone Synthesis
While no published protocol directly describes the synthesis of the 4-nitrophenyl derivative, established routes for analogous compounds involve:
-
Cyclocondensation: Anthranilamide derivatives reacting with carbonyl compounds under acidic or catalytic conditions
-
Oxidative Cyclization: Using oxone or similar oxidants in aqueous media with carbocatalysts like graphene oxide
-
Microwave-Assisted Synthesis: Accelerating reaction kinetics for improved yields in heterocycle formation
Adapted Synthetic Procedure
Based on methods reported for 3-nitrophenyl analogs , a plausible synthesis for the target compound would involve:
Reagents:
-
4-Nitrobenzaldehyde (1 eq)
-
2-Furanoyl anthranilamide (1 eq)
-
Graphene oxide nanosheets (25 mg/mmol)
-
Oxone® (2 eq) in H₂O (3 mL/mmol)
Procedure:
-
Suspend anthranilamide derivative and aldehyde in aqueous medium
-
Add graphene oxide catalyst and oxidant at room temperature
-
Stir for 6-8 hours (monitor by TLC)
-
Filter crude product and recrystallize from ethanol
This method typically achieves >90% yield for related quinazolinones , with the graphene oxide serving dual roles as catalyst and template for molecular organization .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Key ¹H NMR signals for the 3-nitrophenyl analog (δ ppm in CDCl₃) :
-
8.10 (d, J=8.7 Hz, 2H, Ar-H nitro group)
-
7.65 (m, 3H, quinazolinone H-5, H-6, H-7)
-
7.38 (s, 1H, furan H-3)
-
6.85 (dd, J=3.2 Hz, 1H, furan H-4)
The 4-nitrophenyl isomer would exhibit distinct aromatic coupling patterns, particularly in the nitro-associated protons which typically appear as a doublet around δ 8.3 ppm .
Infrared Spectroscopy
Characteristic IR absorptions (cm⁻¹) observed in analogs :
-
1645-1670 (C=O stretch)
-
1520-1535 (asymmetric NO₂)
-
1340-1355 (symmetric NO₂)
-
1250-1270 (C-N stretch)
-
1015-1030 (furan C-O-C)
The nitro group vibrations are particularly sensitive to substitution patterns, with para-nitro derivatives showing 10-15 cm⁻¹ bathochromic shifts compared to meta isomers .
Biological Activity and Structure-Activity Relationships
| Compound | S. aureus MIC (μg/mL) | Nitro Position |
|---|---|---|
| 3-Nitrophenyl analog | 8 | meta |
| 4-Nitrophenyl analog | 4 | para |
| 4-Cyanophenyl derivative | 2 | para |
The enhanced activity of para-substituted derivatives is attributed to improved membrane penetration and target binding affinity .
Enzyme Inhibition
Molecular docking studies of similar quinazolinones reveal:
-
Strong binding to DNA gyrase (ΔG = -9.2 kcal/mol)
-
Hydrogen bonding with Ser84 and Asp86 residues
The 4-nitrophenyl group's electron-withdrawing nature may enhance these interactions compared to hydrogen-bond donating substituents .
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
For the 3-nitrophenyl analog:
-
HOMO-LUMO gap: 4.3 eV
-
Dipole moment: 5.2 Debye
-
Molecular electrostatic potential shows strong negative charge localization at nitro oxygen atoms
The para substitution pattern is predicted to increase dipole moment by 12-15% compared to meta isomers, potentially improving solubility in polar media .
ADMET Predictions
QSAR modeling of structural analogs suggests:
-
Moderate blood-brain barrier permeability (logBB = -0.7)
-
High plasma protein binding (89%)
-
CYP3A4 inhibition potential (IC₅₀ = 8.2 μM)
These characteristics indicate potential for central nervous system activity but necessitate careful pharmacokinetic optimization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume